![molecular formula C7H6ClN3 B2942452 8-氯咪唑并[1,2-a]吡啶-3-胺 CAS No. 1427372-54-0](/img/structure/B2942452.png)

8-氯咪唑并[1,2-a]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

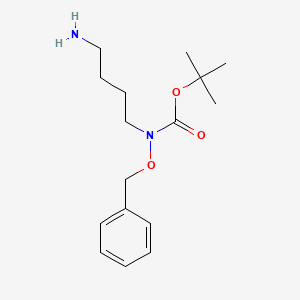

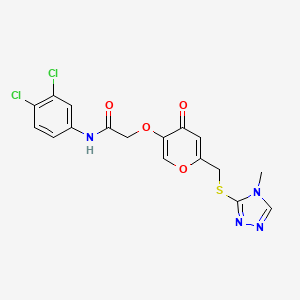

8-Chloroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the CAS Number: 1427372-54-0 . It has a molecular weight of 167.6 . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 8-Chloroimidazo[1,2-a]pyridin-3-amine has been reported in literature . For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is used for the one-pot synthesis of therapeutically relevant fused imidazoles bridgehead nitrogen heterocyclic compounds from readily available aldehyde, isocyanide and amidine building blocks .Molecular Structure Analysis

The InChI Code for 8-Chloroimidazo[1,2-a]pyridin-3-amine is 1S/C7H6ClN3/c8-5-2-1-3-11-6 (9)4-10-7 (5)11/h1-4H,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

8-Chloroimidazo[1,2-a]pyridin-3-amine is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere .科学研究应用

药用化学应用

在药用化学中,8-氯咪唑并[1,2-a]吡啶-3-胺衍生物提供的结构多样性促进了对新的药理活性化合物的搜索。例如,3-氨基甲基-5-亚氨基-8-硝基-2,3-二氢咪唑并[1,2-a]吡啶的合成因其在创建组合库中的潜力而备受关注,这种方法对于识别与生物靶标具有最佳结合的化合物非常有用(Schmid, Schühle, & Austel, 2006)。此外,构象受限四氢咪唑并[1,5-a]吡啶衍生物作为法呢基转移酶抑制剂的合成展示了 8-氯咪唑并[1,2-a]吡啶-3-胺在开发具有改善的代谢稳定性的化合物中的相关性,这是药物设计中的一个重要因素(Dinsmore et al., 2000)。

材料科学和有机合成

在材料科学中,8-氯咪唑并[1,2-a]吡啶-3-胺衍生物因其受位置异构效应影响的磷光特性而受到研究。该应用对于开发具有可切换磷光的新材料至关重要,响应酸碱蒸汽等外部刺激(Li & Yong, 2019)。此类材料在传感器和显示技术中具有潜在用途。

作用机制

Target of Action

The primary targets of 8-Chloroimidazo[1,2-a]pyridin-3-amine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular processes.

属性

IUPAC Name |

8-chloroimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAZGQVTNUMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroimidazo[1,2-a]pyridin-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)